Enoxolone is a pentacyclic triterpenoid aglycone metabolite of glycyrrhizin, which is a product of the plant Glycyrrhiza glabra (licorice), with potential expectorant, and gastrokinetic activities. After administration, enoxolone inhibits the metabolism of prostaglandins by both 15-hydroxyprostaglandin dehydrogenase [NAD(+)] and prostaglandin reductase 2. Therefore, this agent potentiates the activity of prostaglandin E2 and F2alpha, which inhibits gastric secretion while stimulating pancreatic secretion and the secretion of intestinal and respiratory mucus, leading to increased intestinal motility and antitussive effects. Additionally, this agent inhibits 11 beta-hydroxysteroid dehydrogenase and other enzymes involved in the conversion of cortisol to cortisone in the kidneys.
An oleanolic acid from GLYCYRRHIZA that has some antiallergic, antibacterial, and antiviral properties. It is used topically for allergic or infectious skin inflammation and orally for its aldosterone effects in electrolyte regulation.
18alpha-Glycyrrhetinic acid
CAS No.: 1449-05-4
Cat. No.: VC21329410
Molecular Formula: C30H46O4
Molecular Weight: 470.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1449-05-4 |
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Molecular Formula | C30H46O4 |
Molecular Weight | 470.7 g/mol |
IUPAC Name | (2R,4aS,6aR,6aS,6bR,8aR,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
Standard InChI | InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,22?,23+,26+,27+,28-,29+,30+/m0/s1 |
Standard InChI Key | MPDGHEJMBKOTSU-JNYFVOPZSA-N |
Isomeric SMILES | C[C@]12CC[C@@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O |
SMILES | CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Canonical SMILES | CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Melting Point | 330 - 335 °C |
Chemical Properties and Structure
Molecular Characteristics
18alpha-Glycyrrhetinic acid has the molecular formula C₃₀H₄₆O₄ with a molecular weight of 470.7 g/mol. It appears as a white crystalline powder with a distinctively sweet taste, approximately 200 times sweeter than sucrose. Interestingly, its sweetness profile differs from other sweeteners as it presents a delayed onset but extended duration of sweet sensation . The compound exhibits a melting point (decomposition) of around 220°C and forms a weakly acidic aqueous solution.
Structural Features
The chemical structure of 18alpha-Glycyrrhetinic acid is characterized by a pentacyclic triterpenoid skeleton with specific functional groups that contribute to its biological activity. It has a hydroxyl group at C-3, a carboxyl group at C-30, and a ketone group at C-11. The alpha configuration at C-18 represents its key structural feature that distinguishes it from the 18beta isomer and contributes to its unique biological properties .
Physical and Chemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₃₀H₄₆O₄ |
Molecular Weight | 470.7 g/mol |
Physical Appearance | White crystalline powder |
Melting Point | ~220°C (decomposition) |
Solubility | Limited water solubility, soluble in organic solvents |
pH in Solution | Weakly acidic |
Sweetness | ~200 times sweeter than sucrose |
Stability | Stable under normal conditions, sensitive to strong acid/alkali treatment |
Preparation Methods
Synthetic Routes
The preparation of 18alpha-Glycyrrhetinic acid has been the subject of several patented methods, particularly focused on optimizing purity and yield for industrial applications. One documented method involves generating insoluble 18alpha-glycyrrhetinate by treating 18alpha-Glycyrrhetinic acid in an acidic solution of alcohol. This approach leverages the special physical and chemical properties of the compound to facilitate separation and purification .
Industrial Production Process
The industrial production of 18alpha-Glycyrrhetinic acid typically follows a multi-step process:
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Initial treatment of the source material in an acidic alcohol solution
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Formation of insoluble 18alpha-glycyrrhetinate
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Filtration to obtain highly pure 18alpha-glycyrrhetinate
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Hydrolysis of the intermediate in alkaline water to produce the final 18alpha-Glycyrrhetinic acid
This method has been documented to yield 18alpha-Glycyrrhetinic acid with high content and minimal impurities, making it suitable for industrial-scale production. The process offers good reproducibility, stable and controllable quality, and cost-effectiveness .
Biochemical Properties and Mechanisms of Action
Activation of Cellular Defense Pathways
18alpha-Glycyrrhetinic acid has been identified as a potent activator of nuclear factor (erythroid-derived-2)-like 2 (Nrf2), which serves as the primary transcription factor orchestrating cellular antioxidant responses. This activation has been demonstrated in both cellular and organismal contexts, suggesting a fundamental mechanism through which 18alpha-Glycyrrhetinic acid exerts its protective effects .
Signaling Pathway Interactions
Research has revealed that 18alpha-Glycyrrhetinic acid interacts with various cellular signaling pathways, most notably the extracellular signal–regulated kinase (ERK) signaling pathway. This interaction plays a crucial role in mediating the compound's protective effects against DNA damage. The activation of ERK signaling appears to be a prerequisite for the Nrf2-mediated protective mechanisms initiated by 18alpha-Glycyrrhetinic acid .
Cellular Effects
In cellular studies, 18alpha-Glycyrrhetinic acid has demonstrated significant protective effects against cytotoxicity induced by DNA-damaging agents. For instance, pre-treatment with 18alpha-Glycyrrhetinic acid protected human primary fibroblasts from mitomycin C (MMC)-induced cell death. This cytoprotective effect is mediated through the activation of Nrf2-dependent transcriptional responses and requires functional ERK signaling .
Pharmacological Activities
Protection Against DNA Damage
One of the most significant pharmacological properties of 18alpha-Glycyrrhetinic acid is its ability to protect cells from DNA damage. Research using human primary fibroblasts has demonstrated that pre-treatment with 18alpha-Glycyrrhetinic acid significantly reduces cell death induced by mitomycin C (MMC), a potent DNA crosslinking agent. This protective effect is dependent on the activation of the Nrf2 transcription factor and the ERK signaling pathway .
The experimental data supporting this protective effect are summarized in the following table:
Experimental Condition | Observed Effect | Mechanism |
---|---|---|
Human fibroblasts + MMC | Significant cell death | DNA crosslinking and damage |
Human fibroblasts + 18alpha-Glycyrrhetinic acid + MMC | Reduced cell death | Nrf2 activation, ERK signaling |
Human fibroblasts + 18alpha-Glycyrrhetinic acid + MMC + Nrf2 inhibitor | Reversed protective effect | Confirmation of Nrf2 dependency |
Human fibroblasts + 18alpha-Glycyrrhetinic acid + MMC + ERK inhibitor | Reversed protective effect | Confirmation of ERK signaling dependency |
Antioxidant Activity
The activation of Nrf2 by 18alpha-Glycyrrhetinic acid suggests significant antioxidant properties for this compound. Nrf2 is known to regulate the expression of numerous antioxidant enzymes and proteins that collectively enhance cellular defense against oxidative stress. This antioxidant activity may underlie many of the observed beneficial effects of 18alpha-Glycyrrhetinic acid, including its anti-aging and cytoprotective properties .
Applications and Uses
Research Applications
18alpha-Glycyrrhetinic acid serves as an important research tool in studying cellular defense mechanisms, particularly those related to oxidative stress and DNA damage. Its well-documented activation of Nrf2 makes it valuable for investigating this critical transcription factor and its downstream effects. Additionally, the compound is used in comparative studies with its beta isomer to understand structure-activity relationships in triterpenoid pharmacology .
Synthetic Chemistry Applications
18alpha-Glycyrrhetinic acid serves as a valuable precursor for synthesizing various derivatives with enhanced or modified biological activities. Some of the notable derivatives include:
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3-keto-18alpha-glycyrrhetinic acid
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Methyl esters of 18alpha-glycyrrhetinic acid
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Methyl esters of 3-keto-18alpha-glycyrrhetinic acid
These derivatives may exhibit altered pharmacological profiles, potentially offering enhanced therapeutic benefits or improved pharmacokinetic properties compared to the parent compound .
Future Research Directions
Comparative Studies with Related Compounds
Further research comparing 18alpha-Glycyrrhetinic acid with its beta isomer and other structurally related triterpenoids would provide valuable insights into structure-activity relationships. Understanding the molecular features that confer specific biological activities could guide the rational design of optimized derivatives with enhanced therapeutic properties .
Mechanism Elucidation
While the involvement of Nrf2 and ERK signaling in the protective effects of 18alpha-Glycyrrhetinic acid has been established, the precise molecular mechanisms and upstream events leading to Nrf2 activation remain to be fully elucidated. Advanced molecular and cellular biology techniques could help unravel these mechanisms, potentially identifying additional therapeutic targets .
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